molecular formula C18H20N2O4S B4185497 METHYL 5-CARBAMOYL-4-METHYL-2-(2-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 5-CARBAMOYL-4-METHYL-2-(2-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4185497
M. Wt: 360.4 g/mol
InChI Key: YIXIEDSVHUNYRL-UHFFFAOYSA-N
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Description

Methyl 5-(aminocarbonyl)-4-methyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an aminocarbonyl group, and a phenylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CARBAMOYL-4-METHYL-2-(2-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydroxide, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminocarbonyl)-4-methyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 5-(aminocarbonyl)-4-methyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of METHYL 5-CARBAMOYL-4-METHYL-2-(2-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and β-aminoketones, such as:

Uniqueness

What sets METHYL 5-CARBAMOYL-4-METHYL-2-(2-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

methyl 5-carbamoyl-4-methyl-2-(2-phenylbutanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-4-12(11-8-6-5-7-9-11)16(22)20-17-13(18(23)24-3)10(2)14(25-17)15(19)21/h5-9,12H,4H2,1-3H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXIEDSVHUNYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 5-CARBAMOYL-4-METHYL-2-(2-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 5-CARBAMOYL-4-METHYL-2-(2-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE

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